![B1575196 Histone-lysine N-methyltransferase EZH2 (120-128)](/img/no-structure.png)
Histone-lysine N-methyltransferase EZH2 (120-128)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Histone-lysine N-methyltransferase EZH2
Scientific Research Applications
Role in Kidney Diseases
EZH2, a histone-lysine N-methyltransferase, is implicated in various kidney injuries like acute kidney injury (AKI), renal fibrosis, diabetic nephropathy, lupus nephritis, and renal transplantation rejection. Its pharmacological or genetic inhibition suggests diverse roles in renal cell types and disease models, pointing to its potential as a therapeutic target in kidney diseases (Li, Yu, & Zhuang, 2021).
EZH2 in Follicular Lymphoma
EZH2 plays a critical role in follicular lymphoma (FL) progression. Mutations and genomic gains in EZH2 are associated with distinct transcriptional changes, affecting patient survival and guiding potential therapies (Huet et al., 2017).
Emerging EZH2 Inhibitors in Lymphoma
The development of small molecule EZH2 inhibitors, like tazemetostat, highlights EZH2's role in non-Hodgkin lymphoma (NHL) and its potential in targeted lymphoma therapy (Lue & Amengual, 2018).
EZH2 in Cancer Treatment
EZH2's role in gene silencing makes it a key player in cancer progression. Its inhibitors have shown promise in treating various cancers, potentially improving outcomes and reducing toxicity (Italiano, 2016).
Selective Inhibitors of Protein Methyltransferases
Selective inhibitors of protein methyltransferases, including EZH2, are increasingly relevant in oncology, with some in clinical trials, highlighting their role in gene expression and chromatin state regulation (Kaniskan & Jin, 2017).
EZH2 in HIV-1 Latency
EZH2 plays a critical role in establishing and maintaining HIV-1 latency in primary cells. Inhibitors of EZH2 and other histone lysine methyltransferases show potential as latency-reversing agents in HIV treatment (Nguyen et al., 2017).
Development of New EZH2 Inhibitors
Studies on novel EZH2 inhibitors, such as hexahydroisoquinolin derivatives, demonstrate their potential in treating various cancers, including lymphomas, by altering gene expression patterns (Zhang et al., 2015).
Activating Mutations in EZH2 and Cancer
Mutations in EZH2, particularly in non-Hodgkin's B-cell lymphomas, lead to a gain-of-function phenotype with increased histone methylation. Understanding these mutations is crucial for the development of targeted inhibitors for cancer therapy (Kruger, Graves, & McCabe, 2017).
properties
sequence |
FMVEDETVL |
---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
synonym |
Histone-lysine N-methyltransferase EZH2 (120-128) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.